8-bromo-7-(4-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
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Description
8-bromo-7-(4-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, commonly known as 8-Br-cAMP, is a cyclic adenosine monophosphate (cAMP) analog that has been widely used in scientific research due to its ability to mimic the effects of cAMP. It has been shown to have a variety of biochemical and physiological effects, making it a valuable tool in studying cellular signaling pathways.
Scientific Research Applications
Multi-Target Drug Development for Neurodegenerative Diseases
8-bromo-7-(4-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione and its derivatives have been explored for their potential in treating neurodegenerative diseases. One study describes the synthesis of xanthine derivatives as multitarget drugs, with some compounds showing promise for both symptomatic and disease-modifying treatment of neurodegenerative diseases. These compounds act at multiple relevant targets, potentially offering advantages over single-target therapeutics (Brunschweiger et al., 2014).
Unique Chemical Reactions and Synthesis
Research has also focused on the unique chemical reactions involving this compound. For instance, a study explored the reaction of 8-bromo-substituted 1H-purine-2,6-diones with trisamine, leading to unexpected products. This highlights the compound's interesting behavior in chemical synthesis and potential for creating novel derivatives (Khaliullin & Shabalina, 2020).
Novel Fused Purine Ring Systems
The synthesis of new thiadiazepino-purine ring systems using derivatives of 8-bromo-1,3-dimethyl-1H-purine-2,6-dione is another area of research. This work contributes to the development of new chemical entities with potential pharmacological applications (Hesek & Rybár, 1994).
Potential Antidepressant Properties
There has been interest in the antidepressant properties of certain derivatives. For example, a synthesized compound exhibited notable antidepressant activity, suggesting potential therapeutic applications in this field (Khaliullin et al., 2018).
Broncholytic Activity
Certain derivatives of 8-bromo-1,3-dimethyl-1H-purine-2,6-dione have been studied for their broncholytic activity. This research contributes to the understanding of how these compounds can be used in respiratory conditions (Nemčeková et al., 1995).
Anti-Proliferative Agents in Cancer Research
Some derivatives have shown promising anti-proliferative activity against various human cancer cell lines, indicating their potential use as anticancer agents (Sucharitha et al., 2021).
properties
IUPAC Name |
8-bromo-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFN4O2/c1-18-11-10(12(21)19(2)14(18)22)20(13(15)17-11)7-8-3-5-9(16)6-4-8/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUZGGAZJIKRSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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